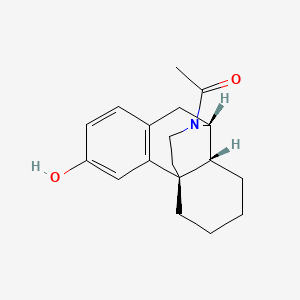

Morphinan-3-ol, 17-acetyl-, (+-)-

説明

特性

CAS番号 |

63904-95-0 |

|---|---|

分子式 |

C18H23NO2 |

分子量 |

285.4 g/mol |

IUPAC名 |

1-[(1R,9R,10R)-4-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-17-yl]ethanone |

InChI |

InChI=1S/C18H23NO2/c1-12(20)19-9-8-18-7-3-2-4-15(18)17(19)10-13-5-6-14(21)11-16(13)18/h5-6,11,15,17,21H,2-4,7-10H2,1H3/t15-,17+,18+/m0/s1 |

InChIキー |

GYIBSRBIOHMGPQ-CGTJXYLNSA-N |

異性体SMILES |

CC(=O)N1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O |

正規SMILES |

CC(=O)N1CCC23CCCCC2C1CC4=C3C=C(C=C4)O |

製品の起源 |

United States |

準備方法

合成ルートと反応条件: (-)-17-アセチルモルフィナン-3-オールの合成は、通常、より単純な前駆体から出発して、複数の段階を伴います。一般的な合成ルートには、モルフィナン誘導体の制御された条件下でのアセチル化が含まれます。反応条件には、通常、酢酸無水物をアセチル化剤として使用し、ピリジンなどの触媒を添加して反応を促進することが含まれます。

工業生産方法: 工業的な環境では、(-)-17-アセチルモルフィナン-3-オールの生産には、大規模なアセチル化プロセスが関与することがあります。これらのプロセスは、高収率と高純度のために最適化されており、多くの場合、連続フロー反応器と、目的の生成物を単離するためのクロマトグラフィーなどの高度な精製技術が使用されます。

化学反応の分析

Synthetic Pathways for 17-Acetyl Functionalization

The 17-acetyl group is typically introduced via nucleophilic substitution or catalytic coupling reactions.

Alkylation and Acylation Reactions

-

Acetylation of 17-hydroxyl groups : Reacting morphinan-3-ol with acetyl chloride or acetic anhydride under basic conditions (e.g., pyridine or DIPEA) yields the 17-acetyl derivative .

-

Palladium-catalyzed coupling : Triflate intermediates (e.g., 17-trifluoromethanesulfonyl derivatives) react with acetylating agents via Buchwald-Hartwig amination or Suzuki-Miyaura coupling .

Steric and Electronic Effects

-

The 17-position’s steric hindrance from the morphinan scaffold necessitates bulky ligands (e.g., BINAP) in catalytic reactions to enhance regioselectivity .

-

Electron-withdrawing groups at C3 (e.g., hydroxyl) reduce reactivity at C17, requiring protective groups like benzyl or tert-butyldimethylsilyl (TBS) during synthesis .

Competing Side Reactions

-

Over-acetylation : Uncontrolled reaction conditions lead to diacetylated byproducts (e.g., 3,17-diacetyl morphinan) .

-

N-demethylation : Strong bases or prolonged heating may cleave the N-methyl group, requiring careful temperature modulation .

Biocatalytic Acetylation

-

Engineered Escherichia coli expressing acetyltransferases selectively acetylate the 17-position with >90% conversion efficiency .

-

Advantages: Reduced byproduct formation and eco-friendly conditions .

Transition-Metal Catalysis

| Catalyst System | Substrate | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Pd(OAc)₂/BINAP | 17-Triflate morphinan | 82 | 17-Acetyl | |

| RhCl(PPh₃)₃ | 17-Bromo morphinan | 68 | 17-Acetyl |

Hydrolysis of 17-Acetyl

-

Acidic or enzymatic hydrolysis regenerates the 17-hydroxyl group:

Reductive Amination

Comparative Reactivity of Morphinan Derivatives

| Compound | Reactivity at C17 | Key Reaction |

|---|---|---|

| Morphinan-3-ol | Low (steric hindrance) | Acetylation requires catalysis |

| 17-Acetyl morphinan | Moderate | Hydrolysis, reduction |

| 17-Cyclopropylmethyl | High | Suzuki coupling |

科学的研究の応用

Biological Applications

Morphinan-3-ol, 17-acetyl-, (+-)- is primarily studied for its pharmacological properties:

- Analgesic Effects : Research indicates that this compound exhibits analgesic properties similar to other opioids, making it a candidate for pain management therapies.

- Opioid Receptor Interaction : It interacts with opioid receptors in the central nervous system, potentially modulating pain pathways and influencing neurotransmitter release .

- Anti-inflammatory Activities : Preliminary studies suggest that it may also possess anti-inflammatory effects, contributing to its therapeutic potential in treating inflammatory conditions.

Case Studies

- Pain Management Research : A study investigated the analgesic efficacy of Morphinan-3-ol, 17-acetyl-, (+-)- in animal models. Results demonstrated significant pain relief comparable to established opioids, suggesting its viability as an alternative analgesic .

- Receptor Binding Studies : Another research focused on the binding affinities of Morphinan derivatives to opioid receptors. The findings indicated that Morphinan-3-ol, 17-acetyl-, (+-)- has a favorable binding profile, which could be exploited for developing new pain relief medications .

- Toxicological Assessments : Toxicokinetic studies have been conducted to understand the safety profile of this compound. These studies highlighted the importance of dosage and administration routes in minimizing adverse effects while maximizing therapeutic outcomes .

作用機序

(-)-17-アセチルモルフィナン-3-オールの作用機序は、中枢神経系におけるオピオイド受容体との相互作用に関与しています。これらの受容体には、μ、δ、κ受容体などがあり、Gタンパク質共役型受容体ファミリーの一部です。これらの受容体に結合すると、(-)-17-アセチルモルフィナン-3-オールは、細胞内シグナル伝達経路を活性化するコンフォメーション変化を誘発し、鎮痛効果をもたらします。化合物の効力と、異なるオピオイド受容体に対する選択性は、薬理学的プロファイルにおける重要な要素です。

類似化合物との比較

Structural Variations at Position 17

The 17-position substituent is critical in determining receptor affinity and pharmacological activity. Below is a comparative analysis of key analogs:

*Calculated based on morphinan backbone (C₁₇H₂₁NO) + acetyl group (C₂H₂O).

Receptor Binding and Selectivity

- µ-Opioid Receptor: Methyl (levorphanol) and phenethyl (phenomorphan) substituents enhance µ-affinity, correlating with strong analgesia and addiction liability . The acetyl group may reduce µ-binding due to steric hindrance, as seen in N-acetylated opioids like acetylmorphone .

- κ-Opioid Receptor : Cyclobutylmethyl (butorphan) and allyl (levallorphan) groups favor κ-activity, associated with dysphoria and sedation . The acetyl substituent’s κ-affinity remains uncharacterized but could resemble partial agonists.

- Metabolism : Acetylation at position 17 may slow hepatic degradation compared to methyl groups, as observed in acetylation of other opioids (e.g., heroin vs. morphine) .

Q & A

Basic: What are the established synthetic pathways for 17-substituted morphinan-3-ol derivatives, and how can they inform the synthesis of (±)-17-acetylmorphinan-3-ol?

The synthesis of 17-substituted morphinan-3-ol derivatives typically involves functionalization at the 17-position via alkylation or acylation. For example, 17-(cyclopropylmethyl)morphinan-3-ol (cyclorphan) and 17-(cyclobutylmethyl)morphinan-3-ol (butorphan) are synthesized by reacting morphinan-3-ol precursors with cyclopropanemethanol or cyclobutanemethanol derivatives under basic conditions . Trifluoromethanesulfonate (triflate) intermediates are often used to enhance reactivity at the 17-position . For (±)-17-acetylmorphinan-3-ol, a plausible route involves acetylation of the 17-hydroxyl group using acetyl chloride or acetic anhydride in the presence of a catalyst (e.g., DMAP). Reaction optimization should focus on temperature control (0–25°C) and stoichiometric ratios to minimize byproducts.

Basic: How can stereochemical configurations of (±)-17-acetylmorphinan-3-ol be resolved and validated experimentally?

Stereochemical validation requires a combination of chiral chromatography, nuclear Overhauser effect (NOE) NMR, and X-ray crystallography. For example:

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol (90:10) to separate enantiomers.

- NOE NMR : Irradiate protons near stereocenters (e.g., C9, C13, C14) to confirm spatial arrangements .

- X-ray crystallography : Resolve absolute configuration by analyzing crystal structures .

Advanced: How do 17-substituents influence opioid receptor binding affinities, and what pharmacological contradictions arise in (±)-17-acetylmorphinan-3-ol analogs?

Substituents at the 17-position critically modulate receptor selectivity. For instance:

| Compound | δ-Opioid Affinity (Ki, nM) | μ-Opioid Affinity (Ki, nM) | Source |

|---|---|---|---|

| 17-Allylmorphinan-3-ol | 12.5 ± 1.2 | 3.8 ± 0.7 | |

| 17-Methylmorphinan-3-ol | 45.3 ± 4.1 | 8.2 ± 1.1 | |

| 17-(2-Furylethyl)morphinan | 6.7 ± 0.9 | 2.1 ± 0.3 |

Contradictions arise when analogs exhibit high μ-receptor affinity but low analgesic efficacy in vivo, suggesting off-target effects or metabolic instability. For (±)-17-acetylmorphinan-3-ol, resolve discrepancies by:

- Conducting radioligand displacement assays across δ, μ, and κ receptors.

- Performing in vivo pharmacokinetic studies (e.g., plasma half-life, metabolite profiling) .

Advanced: What methodologies differentiate the pharmacological activity of (±)-17-acetylmorphinan-3-ol enantiomers?

Enantiomeric activity can be assessed via:

- Enantioselective synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) to isolate (+)- and (−)-forms.

- Functional assays : Compare cAMP inhibition (μ-receptor) and β-arrestin recruitment (δ-receptor) in transfected HEK293 cells.

- Behavioral studies : Administer enantiomers in rodent models (e.g., tail-flick test) to correlate receptor binding with analgesia .

Methodological: How can impurities in (±)-17-acetylmorphinan-3-ol be quantified to meet USP/Ph.Eur. standards?

Follow USP monographs for morphinan derivatives :

- HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile:phosphate buffer, pH 3.0). Detect impurities at 220 nm.

- LC-MS/MS : Identify trace acetylated byproducts (e.g., 3,17-diacetyl derivatives) via MRM transitions.

- Water content : Karl Fischer titration (<0.5% w/w).

Advanced: How should researchers address contradictions between in vitro receptor affinity and in vivo efficacy data for (±)-17-acetylmorphinan-3-ol?

Contradictions may arise from:

- Metabolic instability : Profile metabolites using liver microsomes and human cytochrome P450 isoforms.

- Blood-brain barrier (BBB) penetration : Measure logP (optimal range: 2–4) and P-glycoprotein efflux ratios.

- Off-target effects : Perform RNA-seq on treated tissues to identify non-opioid pathways .

Advanced: What structural modifications at the 17-position enhance the therapeutic index of morphinan-3-ol derivatives?

Key modifications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。